![molecular formula C7H7N3 B037200 6-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1211586-99-0](/img/structure/B37200.png)

6-Methyl-1H-pyrazolo[4,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

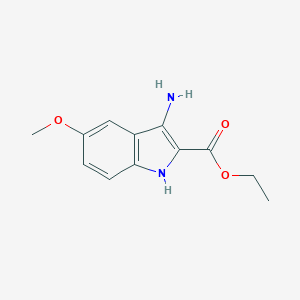

“6-Methyl-1H-pyrazolo[4,3-b]pyridine” is a heterocyclic compound . It is a derivative of pyrazolopyridine, which is a family of compounds that have been the subject of extensive research due to their close similarity to the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “6-Methyl-1H-pyrazolo[4,3-b]pyridine”, has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .

Molecular Structure Analysis

The molecular structure of “6-Methyl-1H-pyrazolo[4,3-b]pyridine” has been analyzed in several studies . It is a bicyclic heterocyclic compound and can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

Chemical reactions involving “6-Methyl-1H-pyrazolo[4,3-b]pyridine” have been reported in the literature . For example, one study reported a ring opening followed by ring closure reactions .

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . They have been used in the synthesis of various drugs and have shown significant biological activity .

Synthesis Methods

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been a topic of interest in recent years . Various synthetic strategies and approaches have been developed, and these methods are systematized according to the method to assemble the pyrazolopyridine system .

PPARα Activation

1H-pyrazolo[3,4-b]pyridine has been used as a skeleton for PPARα agonists . The activation of PPARα has been linked to the regulation of lipid and glucose metabolism, adipogenesis, and inflammation .

Drug Development

The pyrazolopyridine scaffold, which includes 1H-pyrazolo[3,4-b]pyridine, has been incorporated into FDA-approved drugs such as cartazolate, tracazolate, and etazolate . These compounds are medicinally important due to their ease of combinatorial library synthesis, adherence to the Lipinski rule, and favorable ADMET properties .

New Synthetic Strategies

New strategies have been developed to synthesize pyrazolopyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . This research highlights the use of α,β-unsaturated compounds in reactions with N-nucleophiles .

Mechanism of Action

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 6-methyl-1h-pyrazolo[4,3-b]pyridine belongs, have been extensively studied . They have been found to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .

Mode of Action

It’s worth noting that compounds with a pyrazolo[3,4-b]pyridine scaffold have shown significant inhibitory activity in various biological assays .

Biochemical Pathways

Compounds with a similar pyrazolo[3,4-b]pyridine structure have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds containing a pyrazolo[3,4-b]pyridine scaffold have demonstrated significant anticancer activity against various tumor cell lines .

properties

IUPAC Name |

6-methyl-1H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJHZWDXMYTOIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrazolo[4,3-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)